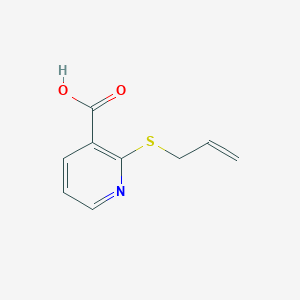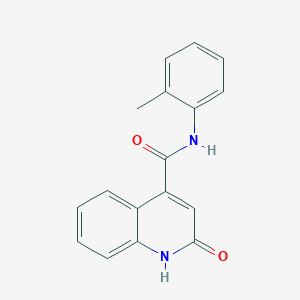
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The exact mechanism of action of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce the production of reactive oxygen species, which can help to kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its therapeutic potential in various fields of medicine.
Méthodes De Synthèse
The synthesis of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- involves the reaction of 2-methylbenzoyl chloride with 4-hydroxyquinoline in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Applications De Recherche Scientifique
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
171204-22-1 |
|---|---|
Nom du produit |
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- |
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
LQZPYSVHMRIOES-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Autres numéros CAS |
171204-22-1 |
Synonymes |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



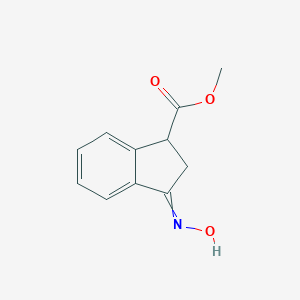
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
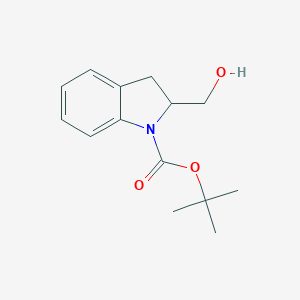
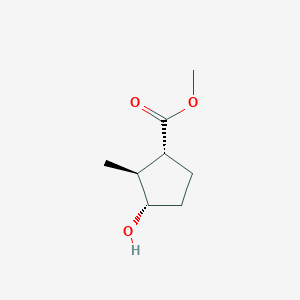
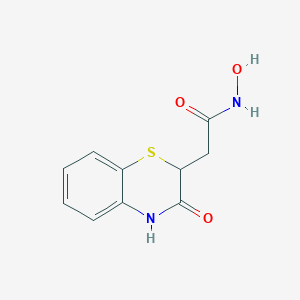
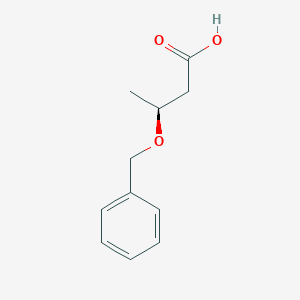
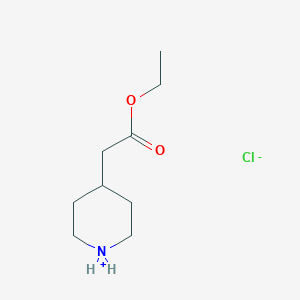

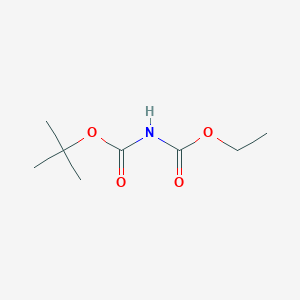
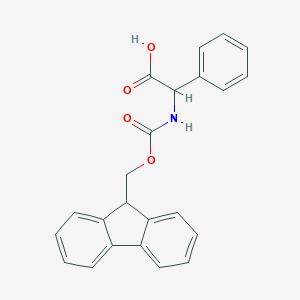
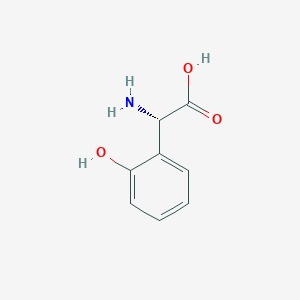
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
